molecular formula C38H26F2N2O6S B11682731 4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide

4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide

Cat. No.: B11682731
M. Wt: 676.7 g/mol
InChI Key: WXNOKEIHSUILMM-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide is a complex organic compound characterized by its multiple fluorine atoms and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorobenzamide, followed by a series of nucleophilic substitution reactions to introduce the phenoxy and benzenesulfonyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 3-Fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 2-Fluoro-N-(4-{4-[(2-fluorobenzoyl)amino]phenoxy}phenyl)benzamide

Uniqueness

4-Fluoro-N-[3-(4-{4-[3-(4-fluorobenzamido)phenoxy]benzenesulfonyl}phenoxy)phenyl]benzamide is unique due to its specific arrangement of fluorine atoms and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C38H26F2N2O6S

Molecular Weight

676.7 g/mol

IUPAC Name

4-fluoro-N-[3-[4-[4-[3-[(4-fluorobenzoyl)amino]phenoxy]phenyl]sulfonylphenoxy]phenyl]benzamide

InChI

InChI=1S/C38H26F2N2O6S/c39-27-11-7-25(8-12-27)37(43)41-29-3-1-5-33(23-29)47-31-15-19-35(20-16-31)49(45,46)36-21-17-32(18-22-36)48-34-6-2-4-30(24-34)42-38(44)26-9-13-28(40)14-10-26/h1-24H,(H,41,43)(H,42,44)

InChI Key

WXNOKEIHSUILMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)F)NC(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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